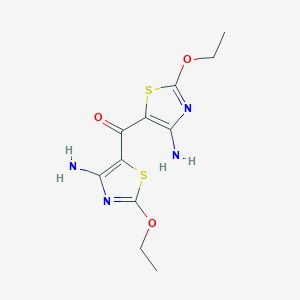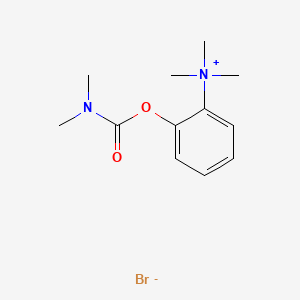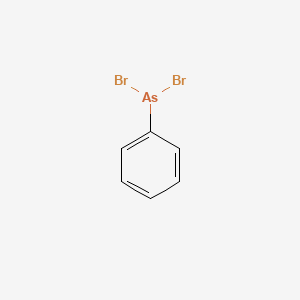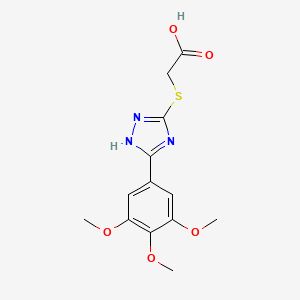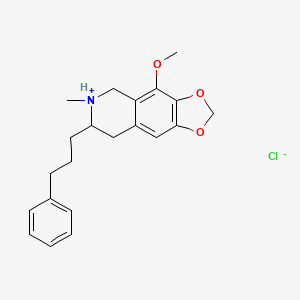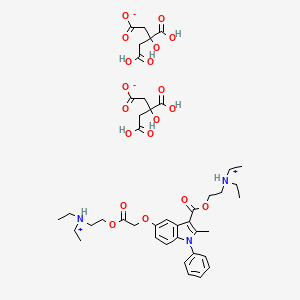
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical chemistry
准备方法
The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, dicitrate involves several steps. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is typically synthesized through the cyclization of substituted o-iodoaniline with dicarbonyl compounds in the presence of a base and a catalytic amount of CuI.
Functionalization: The indole core is then functionalized at various positions to introduce the desired substituents.
Esterification: The final step involves the esterification of the indole-3-carboxylic acid with 2-(diethylamino)ethyl alcohol to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester has several scientific research applications:
Pharmaceutical Chemistry: The compound is studied for its potential antiviral properties, particularly against viruses such as hepatitis C virus and influenza.
Biological Research: It is used in studies investigating the biological activity of indole derivatives and their interactions with various enzymes and proteins.
Medicinal Chemistry: The compound is explored for its potential as an enzyme inhibitor, particularly in the context of diseases such as HIV and cancer.
作用机制
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects.
相似化合物的比较
1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester can be compared with other indole derivatives, such as:
1-Benzyl-2-dimethylaminomethyl-3-carbethoxy-5-acetoxy-6-bromoindole hydrochloride: Known for its anti-influenza activity.
5-Hydroxy-2-aminomethyl-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylic acid ethyl ester hydrochloride: Exhibits significant antiviral activity against various viruses.
The uniqueness of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities.
属性
CAS 编号 |
68360-94-1 |
|---|---|
分子式 |
C42H57N3O19 |
分子量 |
907.9 g/mol |
IUPAC 名称 |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-2-methyl-1-phenylindol-5-yl]oxyacetyl]oxyethyl-diethylazanium |
InChI |
InChI=1S/C30H41N3O5.2C6H8O7/c1-6-31(7-2)17-19-36-28(34)22-38-25-15-16-27-26(21-25)29(30(35)37-20-18-32(8-3)9-4)23(5)33(27)24-13-11-10-12-14-24;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h10-16,21H,6-9,17-20,22H2,1-5H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
LTENYGAMDJZBKJ-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


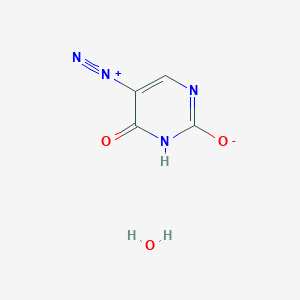
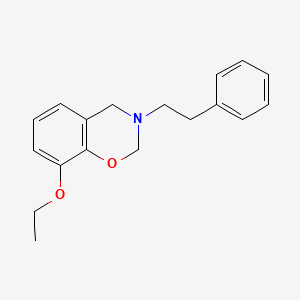
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)

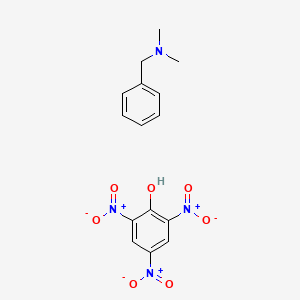
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
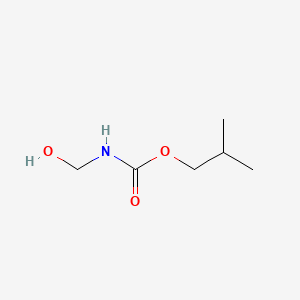
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
